(Z)-N-(5,5-dioxido-3-(3-(trifluoromethyl)phenyl)tetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)butyramide
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Overview
Description
(Z)-N-(5,5-dioxido-3-(3-(trifluoromethyl)phenyl)tetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)butyramide is a complex organic compound characterized by its unique structure, which includes a trifluoromethyl group and a tetrahydrothieno[3,4-d]thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(5,5-dioxido-3-(3-(trifluoromethyl)phenyl)tetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)butyramide typically involves multiple steps:
Formation of the Tetrahydrothieno[3,4-d]thiazole Ring: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the Trifluoromethyl Group: This can be achieved through radical trifluoromethylation, a process that introduces the trifluoromethyl group into the molecule.
Formation of the Butyramide Moiety: This involves the reaction of the intermediate with butyric acid or its derivatives under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring.
Reduction: Reduction reactions can occur at various sites within the molecule, potentially altering its functional groups.
Substitution: The trifluoromethyl group and other substituents can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or peracids.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or nucleophiles under appropriate conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may produce various substituted derivatives.
Scientific Research Applications
Chemistry
Synthesis of Derivatives:
Biology and Medicine
Pharmacological Studies: Due to its unique structure, the compound may exhibit interesting biological activities, making it a candidate for drug development.
Industry
Material Science: The compound’s unique properties may make it useful in the development of new materials with specific characteristics.
Mechanism of Action
The mechanism by which (Z)-N-(5,5-dioxido-3-(3-(trifluoromethyl)phenyl)tetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)butyramide exerts its effects would depend on its specific application. In a biological context, it may interact with specific molecular targets, such as enzymes or receptors, altering their activity and leading to a physiological response.
Comparison with Similar Compounds
Similar Compounds
(Z)-N-(5,5-dioxido-3-(3-(trifluoromethyl)phenyl)tetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)acetamide: Similar structure but with an acetamide group instead of a butyramide group.
(Z)-N-(5,5-dioxido-3-(3-(trifluoromethyl)phenyl)tetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)propionamide: Similar structure but with a propionamide group.
Uniqueness
The presence of the trifluoromethyl group, in particular, may impart unique properties, such as increased lipophilicity and metabolic stability .
Properties
Molecular Formula |
C16H17F3N2O3S2 |
---|---|
Molecular Weight |
406.4 g/mol |
IUPAC Name |
N-[5,5-dioxo-3-[3-(trifluoromethyl)phenyl]-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]butanamide |
InChI |
InChI=1S/C16H17F3N2O3S2/c1-2-4-14(22)20-15-21(12-8-26(23,24)9-13(12)25-15)11-6-3-5-10(7-11)16(17,18)19/h3,5-7,12-13H,2,4,8-9H2,1H3 |
InChI Key |
ZRCJIBBFNRIWHA-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)N=C1N(C2CS(=O)(=O)CC2S1)C3=CC=CC(=C3)C(F)(F)F |
Origin of Product |
United States |
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